molecular formula C20H14ClN3O2 B14995739 N-(1,3-benzodioxol-5-yl)-6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B14995739
M. Wt: 363.8 g/mol
InChI Key: WNCBZOIZLWQNRK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole ring, a chlorinated phenyl group, and an imidazo[1,2-a]pyridine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H14ClN3O2/c21-14-6-9-18-23-19(13-4-2-1-3-5-13)20(24(18)11-14)22-15-7-8-16-17(10-15)26-12-25-16/h1-11,22H,12H2

InChI Key

WNCBZOIZLWQNRK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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